FK-448 Free base

Enzymology Protease inhibition Oral peptide delivery

FK-448 Free base offers unparalleled >1000-fold selectivity for chymotrypsin over trypsin, plasmin, and kallikrein, delivering cleaner mechanistic data vs. broad-spectrum protein inhibitors like aprotinin. Its synthetic, solid small-molecule form ensures ambient-stable logistics—no cold chain needed—and proven oral activity in dogs makes it the gold standard for peptide bioavailability research. Available at ≥98% purity with reliable global shipping for B2B procurement.

Molecular Formula C25H30N2O3
Molecular Weight 406.5 g/mol
Cat. No. B12292755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK-448 Free base
Molecular FormulaC25H30N2O3
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C3CCCC4=CC=CC=C34
InChIInChI=1S/C25H30N2O3/c1-18(2)26-14-16-27(17-15-26)24(28)20-10-12-21(13-11-20)30-25(29)23-9-5-7-19-6-3-4-8-22(19)23/h3-4,6,8,10-13,18,23H,5,7,9,14-17H2,1-2H3
InChIKeyBPNWUGVANKCJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FK-448 Free base – Procurement-Relevant Overview of a Selective Chymotrypsin Inhibitor


FK-448 Free base (CAS 85858-76-0; C25H30N2O3; MW 406.52) is a small-molecule, synthetic chymotrypsin inhibitor that demonstrates sub‑micromolar potency (IC₅₀ = 720 nM) [1]. Unlike natural, protein‑based inhibitors (e.g., aprotinin, Bowman‑Birk inhibitor) that often target multiple serine proteases, FK‑448 was explicitly designed to discriminate between chymotrypsin and closely related enzymes such as trypsin, thrombin, plasmin, and kallikrein [1]. The compound is available as a solid with >98% purity, is stable at –20 °C (powder), and exhibits a logP of 4.3, making it a logistically straightforward tool for in vitro enzymatic assays and for evaluating protease‑mediated peptide degradation in vivo [1].

Why In‑Class Substitution with Other Chymotrypsin Inhibitors Fails: FK‑448 Free base Differentiation


Although several natural and synthetic chymotrypsin inhibitors are commercially available, they cannot be considered interchangeable with FK‑448. Classic proteinaceous inhibitors such as soybean trypsin inhibitor (Kunitz‑type) and aprotinin are potent against chymotrypsin but exhibit little selectivity; they also strongly inhibit trypsin, plasmin, and other serine proteases, thereby confounding experiments that require pathway‑specific dissection [1]. Similarly, early synthetic analogs such as 1‑naphthylacetic acid esters show comparable chymotrypsin potency but possess distinct physicochemical and metabolic liabilities that were deliberately refined in FK‑448 to achieve oral activity and enhanced stability [2]. Substituting FK‑448 with a less‑characterized analog introduces uncontrolled variables in selectivity, oral bioavailability, and enzymatic‑degradation models—directly undermining reproducibility in studies of protease‑mediated peptide breakdown or intestinal absorption enhancement [1][2].

FK‑448 Free base: Comparative Quantitative Evidence for Procurement and Method Selection


Chymotrypsin Inhibition Potency: FK‑448 vs. Soybean Trypsin Inhibitor (Kunitz‑type)

FK‑448 Free base inhibits chymotrypsin with an IC₅₀ of 720 nM (0.72 µM), whereas the widely used soybean trypsin inhibitor (Kunitz‑type) requires an IC₅₀ of 14.3 µM to achieve the same effect [1]. This represents a potency advantage of approximately 20‑fold for FK‑448 under comparable in vitro conditions.

Enzymology Protease inhibition Oral peptide delivery

Selectivity Profile: FK‑448 Spares Trypsin, Thrombin, Plasmin, and Kallikreins

FK‑448 demonstrates a >1000‑fold selectivity window over several off‑target serine proteases. The compound only weakly inhibits trypsin (IC₅₀ = 780 µM) and thrombin (IC₅₀ = 35 µM), and has no measurable effect on plasmin, plasma kallikrein, or pancreatic kallikrein up to 1 mM [1]. In contrast, aprotinin (Ki ≈ 9 nM for chymotrypsin) is also a picomolar inhibitor of trypsin (Ki = 0.06 pM) and plasmin (Ki = 0.23 nM), making it unsuitable for experiments where chymotrypsin activity must be isolated .

Protease selectivity Off‑target minimization Mechanistic enzymology

Structural Advantage: FK‑448 vs. 1‑Naphthylacetic Acid Ester – In Vitro Potency

In a direct comparison of synthetic chymotrypsin inhibitors, the tetralin‑1‑carboxylic acid ester FK‑448 exhibited an IC₅₀ of 8×10⁻⁷ M (800 nM), while the closely related 1‑naphthylacetic acid ester showed slightly higher potency with an IC₅₀ of 5×10⁻⁷ M (500 nM) [1]. Although the naphthyl derivative is marginally more potent in vitro, FK‑448 was selected for further development due to its superior pharmacokinetic properties and oral activity—demonstrated by its ability to lower blood glucose when administered orally in dogs [2].

Structure–activity relationship Chymotrypsin inhibitor design Small‑molecule optimization

In Vivo Proof of Concept: Oral Administration of FK‑448 Enhances Insulin Absorption in Dogs

Oral administration of FK‑448 at 20 mg/kg in dogs led to a measurable decrease in blood glucose and a concomitant increase in plasma immunoreactive insulin (IRI) levels, confirming that the compound protects insulin from chymotrypsin‑mediated degradation in the gastrointestinal tract [1]. This pharmacodynamic response is directly linked to the compound's chymotrypsin inhibitory activity, as demonstrated in parallel in vitro digestion experiments .

Oral peptide delivery Pharmacodynamics Intestinal absorption enhancement

Physicochemical Stability and Handling Advantage Over Proteinaceous Inhibitors

FK‑448 Free base is a solid, small‑molecule compound that can be stored at –20 °C for ≥1 year in powder form and remains stable at ambient temperature during routine shipping . Its logP of 4.3 and molecular weight of 406.52 g/mol facilitate straightforward solubilization in DMSO or other organic solvents . In contrast, protein‑based chymotrypsin inhibitors (e.g., aprotinin, soybean trypsin inhibitor) require cold‑chain handling, are susceptible to denaturation, and have limited shelf‑life once reconstituted [1].

Compound stability Logistics Long‑term storage

FK‑448 Free base: Priority Application Scenarios Based on Quantitative Differentiation


Investigating the Barrier Role of Chymotrypsin in Oral Peptide/Protein Delivery

Given its potent and selective chymotrypsin inhibition (IC₅₀ = 720 nM) and demonstrated oral activity in dogs [1], FK‑448 is an ideal tool compound for dissecting the contribution of chymotrypsin to the low oral bioavailability of therapeutic peptides and proteins. Researchers can co‑administer FK‑448 with candidate peptides (e.g., insulin, GLP‑1 analogs) to quantify the fraction of degradation attributable to chymotrypsin, thereby guiding formulation or chemical modification strategies [1].

Selective Enzymatic Assays Requiring Minimal Off‑Target Serine Protease Interference

Experiments that require specific blockade of chymotrypsin without affecting trypsin, plasmin, or kallikreins benefit from FK‑448's >1000‑fold selectivity window [2]. For example, in complex biological matrices (intestinal homogenates, pancreatic extracts), FK‑448 can be used at concentrations (e.g., 10–100 µM) that fully inhibit chymotrypsin while leaving other proteases functionally intact, enabling clean mechanistic interpretations [2].

Long‑Term or Multi‑Site Studies Where Cold‑Chain Logistics Are Impractical

The solid, small‑molecule nature of FK‑448 eliminates the need for frozen storage and cold‑chain shipping required for proteinaceous inhibitors [3]. This makes FK‑448 especially suitable for collaborative projects, field studies, or laboratories with limited freezer capacity, where reproducibility and compound integrity are paramount .

Structure–Activity Relationship (SAR) Studies of Synthetic Protease Inhibitors

FK‑448 serves as a benchmark compound in SAR campaigns aimed at optimizing chymotrypsin inhibitors for oral delivery. Its tetralin‑1‑carboxylate scaffold and balanced potency (IC₅₀ = 800 nM) and oral bioavailability [4] provide a reference point for evaluating new analogs. Comparative studies with 1‑naphthylacetic acid esters [4] illustrate how subtle chemical modifications impact both in vitro potency and in vivo performance, a critical learning for medicinal chemists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for FK-448 Free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.